![molecular formula C13H17NO5S B2924778 N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxybenzamide CAS No. 620590-29-6](/img/structure/B2924778.png)
N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxybenzamide
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Description
Synthesis Analysis
While specific synthesis methods for “N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxybenzamide” are not available, there are methods for synthesizing similar compounds. For example, the synthesis of potassium (1,1-dioxothiolan-3-yl) dithiocarbamate has been reported . This involves the reaction between amines and carbon disulfide, catalyzed by a strong base .Scientific Research Applications
Synthesis of Potassium (1,1-Dioxothiolan-3-yl)-dithiocarbamate
This compound is used in the synthesis of bioactive potassium (1,1-dioxothiolan-3-yl) dithiocarbamate . This synthesized compound is reported to have high yield and purity .
Pesticide Applications
The compound is of potential interest in applications such as pesticides . In particular, potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate is an effective fungicide with selective action .
Antioxidant Applications
Metal salts of heterocyclic dithiocarbamates (DTC), which include this compound, are of potential interest in applications as antioxidants .
GIRK Channel Activators
A series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers, which include this compound, have been discovered and characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .
Therapeutic Applications
Environmental Applications
The compound is also noted for its potential environmental applications.
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-18-11-4-3-9(7-12(11)19-2)13(15)14-10-5-6-20(16,17)8-10/h3-4,7,10H,5-6,8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAPMNPVOSUMNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCS(=O)(=O)C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxybenzamide |
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